Cas no 17110-51-9 (Cholesteryl Oleyl Carbonate)

Cholesteryl Oleyl Carbonate structure
Cholesteryl Oleyl Carbonate structure
商品名:Cholesteryl Oleyl Carbonate
CAS番号:17110-51-9
MF:C46H80O3
メガワット:681.1256
MDL:MFCD00003634
CID:50651
PubChem ID:24849095

Cholesteryl Oleyl Carbonate 化学的及び物理的性質

名前と識別子

    • Cholesterol oleyl carbonate
    • Cholesteryl oleyl carbonate
    • oleyl carbonate
    • 5-CHOLESTEN-3BETA-OL 3-OLEYLCARBONATE
    • chlesteryl oleyl carbonate
    • cholesteric-oleyl-carbonate
    • Cholesterol 9-octadecenyl carbonate
    • Cholesteryl oleoyl carbonate
    • Cholesteryloleylcarbanate
    • cholresteryloleoylcarbonate
    • COC
    • Oleyl Carbonic Acid Cholesterol Ester
    • Oleyl cholesteryl carbonate
    • 5-Cholesten-3-yl 9-octadecenyl carbonate
    • CHOLESTERYL OLEYL CARBONATE 99+%
    • Cholesteryl oleyl carbonate, 99+%
    • CholesterolOleylCarbonate
    • [(3S,8S,9R,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,
    • Cholesteryl Oleyl Carbonate
    • MDL: MFCD00003634
    • インチ: 1S/C46H80O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-34-48-44(47)49-39-30-32-45(5)38(35-39)26-27-40-42-29-28-41(37(4)25-23-24-36(2)3)46(42,6)33-31-43(40)45/h14-15,26,36-37,39-43H,7-13,16-25,27-35H2,1-6H3/t37-,39+,40+,41-,42+,43-,45+,46-/m1/s1
    • InChIKey: XMPIMLRYNVGZIA-FVPZYIPGSA-N
    • ほほえんだ: O(C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])=C([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])[C@]1([H])[C@@]2([H])C([H])([H])C([H])([H])[C@]2(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[C@]21[H]

計算された属性

  • せいみつぶんしりょう: 680.61100
  • どういたいしつりょう: 680.611
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 49
  • 回転可能化学結合数: 24
  • 複雑さ: 1010
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 8
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 17.4
  • トポロジー分子極性表面積: 35.5
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 0.9404 (rough estimate)
  • ゆうかいてん: 20ºC
  • ふってん: 633.49°C (rough estimate)
  • フラッシュポイント: 華氏温度:>235.4°f
    摂氏度:>113°c
  • 屈折率: 1.4960 (estimate)
  • PSA: 35.53000
  • LogP: 14.58710
  • ひせんこうど: -23º(C=2,CHCL327ºC)
  • ようかいせい: 自信がない
  • じょうきあつ: 0.0±2.3 mmHg at 25°C
  • 光学活性: [α]27/D −22°, c = 2 in chloroform

Cholesteryl Oleyl Carbonate セキュリティ情報

Cholesteryl Oleyl Carbonate 税関データ

  • 税関コード:29209090

Cholesteryl Oleyl Carbonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R026450-100g
Cholesteryl oleyl carbonate,98%
17110-51-9 98%
100g
¥2203 2021-08-26
TRC
C432613-250mg
Cholesteryl Oleyl Carbonate
17110-51-9
250mg
$ 50.00 2022-06-06
TRC
C432613-500mg
Cholesteryl Oleyl Carbonate
17110-51-9
500mg
$ 65.00 2022-06-06
TRC
C432613-2.5g
Cholesteryl Oleyl Carbonate
17110-51-9
2.5g
$ 80.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C0691-25g
Cholesteryl Oleyl Carbonate
17110-51-9 70.0%(LC)
25g
¥695.0 2022-06-10
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C132281-5g
Cholesteryl Oleyl Carbonate
17110-51-9 98%
5g
¥576.90 2023-09-03
Chemenu
CM360879-5g
Cholesterol oleyl carbonate
17110-51-9 95%+
5g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C0691-10g
Cholesteryl Oleyl Carbonate
17110-51-9 70.0%(LC)
10g
¥365.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
C13260-1g
Cholesterol oleyl carbonate
17110-51-9 70%
1g
¥68.0 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-294022A-100 g
Cholesteryl oleyl carbonate,
17110-51-9 ≥97%
100g
¥2,820.00 2023-07-11

Cholesteryl Oleyl Carbonate 合成方法

Cholesteryl Oleyl Carbonate 関連文献

Cholesteryl Oleyl Carbonateに関する追加情報

Cholesteryl Oleyl Carbonate (CAS No. 17110-51-9): A Comprehensive Overview

Cholesteryl Oleyl Carbonate (CAS No. 17110-51-9) is a unique compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This ester of cholesterol and oleyl alcohol exhibits a range of properties that make it a valuable component in various applications, from drug delivery systems to cosmetic formulations. This comprehensive overview delves into the chemical structure, physical properties, and potential applications of Cholesteryl Oleyl Carbonate, highlighting recent advancements and research findings.

Chemical Structure and Physical Properties

Cholesteryl Oleyl Carbonate is an ester formed by the reaction of cholesterol and oleyl alcohol. The chemical formula for this compound is C42H72O3. The molecular weight of Cholesteryl Oleyl Carbonate is approximately 636.02 g/mol. The structure of this compound combines the hydrophobic nature of the cholesterol moiety with the long, unsaturated fatty acid chain of oleyl alcohol, resulting in a molecule with amphiphilic properties.

The physical properties of Cholesteryl Oleyl Carbonate are characterized by its low solubility in water and high solubility in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO). This solubility profile makes it an ideal candidate for use in lipid-based drug delivery systems and other formulations where controlled release and enhanced bioavailability are desired.

Melting Point and Thermal Stability

The melting point of Cholesteryl Oleyl Carbonate is around 45-48°C, which is relatively low compared to other cholesterol esters. This property is advantageous in pharmaceutical applications where temperature-sensitive drugs need to be incorporated into formulations without causing degradation or loss of activity. Additionally, the thermal stability of Cholesteryl Oleyl Carbonate has been studied extensively, with reports indicating that it remains stable under typical storage conditions and during processing.

Bioavailability and Pharmacokinetics

The bioavailability of drugs can be significantly enhanced by incorporating them into lipid-based delivery systems. Recent studies have shown that Cholesteryl Oleyl Carbonate-based formulations can improve the oral bioavailability of poorly water-soluble drugs. For instance, a study published in the Journal of Pharmaceutical Sciences demonstrated that a self-emulsifying drug delivery system (SEDDS) containing Cholesteryl Oleyl Carbonate increased the oral bioavailability of a model drug by up to 300% compared to conventional formulations.

The pharmacokinetic profile of drugs delivered using Cholesteryl Oleyl Carbonate-based systems has also been investigated. Research indicates that these systems can achieve sustained release, leading to prolonged drug action and reduced dosing frequency. This is particularly beneficial for chronic conditions where patient compliance is crucial.

Cosmetic Applications

Beyond its pharmaceutical applications, Cholesteryl Oleyl Carbonate has found significant use in the cosmetic industry. Its emollient properties make it an excellent ingredient for skin care products, where it helps to moisturize and protect the skin barrier. Additionally, the compound's ability to form stable emulsions enhances the texture and stability of cosmetic formulations.

A study published in the International Journal of Cosmetic Science explored the use of Cholesteryl Oleyl Carbonate-based emulsions in anti-aging creams. The results showed that these emulsions improved skin hydration and elasticity, reducing the appearance of fine lines and wrinkles. The study also highlighted the safety profile of Cholesteryl Oleyl Carbonate, with no adverse effects observed even after prolonged use.

Safety and Toxicology strong> p > < p >The safety profile of Cholesteryl Oleyl Carbonate strong >has been extensively evaluated through various toxicological studies . These studies have consistently shown that Cholesteryl Oleyl Carbonate strong >is well-tolerated when used at recommended concentrations . Acute toxicity tests , repeated dose toxicity studies , and genotoxicity assessments have all demonstrated low toxicity levels , further supporting its safe use in both pharmaceutical and cosmetic applications . p > < p >In addition to its favorable safety profile ,< strong > Cholesteryl Oleyl Carbonate strong >has been found to be non-irritating to skin and eyes , making it suitable for topical applications . A study published in Toxicology Letters reported that topical application of Cholesteryl Oleyl Carbonate strong >did not cause any significant irritation or sensitization reactions , even at high concentrations . p > < p >< strong >Conclusion strong > p > < p >< strong >Cholesteryl Oleyl Carbonate strong >( CAS No . 17110-51-9 ) is a versatile compound with a wide range of applications in pharmaceuticals , cosmetics , and other industries . Its unique chemical structure , favorable physical properties , enhanced bioavailability , and excellent safety profile make it an attractive choice for researchers and formulators alike . As ongoing research continues to uncover new potential uses for Cholesteryl Oleyl Carbonate strong >, its importance in various fields is likely to grow even further . p > article > response >

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